3-chlorobenzenesulfonic Acid

Catalog No.
S3323111
CAS No.
20677-52-5
M.F
C6H5ClO3S
M. Wt
192.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chlorobenzenesulfonic Acid

CAS Number

20677-52-5

Product Name

3-chlorobenzenesulfonic Acid

IUPAC Name

3-chlorobenzenesulfonic acid

Molecular Formula

C6H5ClO3S

Molecular Weight

192.62 g/mol

InChI

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)

InChI Key

IQOJIHIRSVQTJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)O

3-Chlorobenzenesulfonic acid is an organic compound with the molecular formula C₆H₅ClO₃S. It features a sulfonic acid group (-SO₃H) attached to a chlorobenzene ring, specifically at the meta position relative to the sulfonic acid group. This compound appears as a white crystalline solid and is soluble in water and various organic solvents, making it useful in several industrial applications .

3-chlorobenzenesulfonic acid is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety precautions: Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, are essential when handling this compound [].
, primarily due to its reactive sulfonic acid group. Key reactions include:

  • Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles, leading to the formation of different derivatives. For instance, treatment with sodium hydroxide can yield 3-chlorobenzenesulfonate.
  • Electrophilic Aromatic Substitution: The presence of chlorine and sulfonic acid groups influences the reactivity of the aromatic ring, allowing for further substitution reactions at other positions on the benzene ring.
  • Fries Rearrangement: Under specific conditions, 3-chlorobenzenesulfonic acid can undergo rearrangement reactions that lead to hydroxysulfonamide derivatives .

Research indicates that 3-chlorobenzenesulfonic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antibacterial activity, making it a candidate for further investigation in pharmaceutical applications.
  • Metabolic Byproducts: It has been identified as a metabolic byproduct of certain drugs, indicating its relevance in pharmacokinetics and toxicology assessments .

The synthesis of 3-chlorobenzenesulfonic acid can be achieved through several methods:

  • Sulfonation of Chlorobenzene: Chlorobenzene can be treated with sulfur trioxide (SO₃) under controlled conditions to introduce the sulfonic acid group at the meta position.
  • Chlorination of Benzenesulfonic Acid: Benzenesulfonic acid can undergo chlorination using chlorine gas or chlorinating agents to yield 3-chlorobenzenesulfonic acid selectively.
  • Rearrangement Reactions: Starting from other chlorinated benzenesulfonic acids, such as 2-chlorobenzenesulfonic acid, rearrangement processes can yield 3-chlorobenzenesulfonic acid under specific conditions .

3-Chlorobenzenesulfonic acid has several industrial applications:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments due to its reactivity.
  • Pharmaceuticals: The compound is utilized in drug synthesis and development, particularly in creating compounds with antimicrobial properties.
  • Surfactants: Its surfactant properties make it useful in formulating detergents and cleaning agents .

Studies on the interactions of 3-chlorobenzenesulfonic acid with biological systems reveal insights into its potential toxicity and pharmacological effects. Investigations typically focus on:

  • Metabolism Pathways: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy as a pharmaceutical agent.
  • Binding Studies: Research into how 3-chlorobenzenesulfonic acid interacts with proteins or enzymes can provide information on its biological activity and potential therapeutic uses .

Several compounds share structural similarities with 3-chlorobenzenesulfonic acid. Notable examples include:

CompoundStructureUnique Features
Benzenesulfonic AcidC₆H₅SO₃HLacks chlorine substituent; simpler structure
2-Chlorobenzenesulfonic AcidC₆H₄ClSO₃HChlorine located ortho to the sulfonic group
4-Chlorobenzenesulfonic AcidC₆H₄ClSO₃HChlorine located para to the sulfonic group
3-Chlorobenzoic AcidC₇H₅ClO₂Contains a carboxylic acid group instead of sulfonate

Each of these compounds exhibits unique properties due to variations in their functional groups or positions of substituents on the aromatic ring. The presence of both a chlorine atom and a sulfonate group at specific positions makes 3-chlorobenzenesulfonic acid particularly reactive and versatile in synthetic chemistry.

XLogP3

1.5

Wikipedia

3-Chlorobenzenesulfonic acid

Dates

Modify: 2023-08-19

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